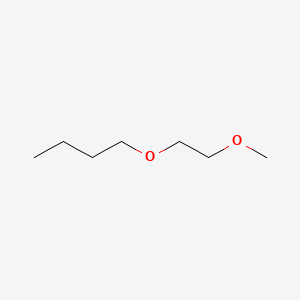
Butafosfan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butafosfan, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound. It is primarily used as a phosphorus source in veterinary medicine, particularly for cattle, horses, pigs, sheep, and goats. The compound is known for its role in supporting metabolic functions, especially in young animals, and is often used to treat metabolic disorders, infertility, tetany, and paresis .
Preparation Methods
The preparation of Butafosfan involves several steps. One common method includes the reaction of n-butylamine with acetone in the presence of a molecular sieve. The mixture is then heated and stirred, followed by cooling to a controlled temperature of 20-25°C. Hypophosphorous acid is added, and the reaction is allowed to proceed for a certain period. The crude product is obtained through centrifugation, followed by purification using ethanol and activated carbon. The final product is crystallized, centrifuged, and dried to obtain this compound .
Chemical Reactions Analysis
Butafosfan undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: It can form salts with compounds such as ammonium chloride and formic acid.
Catalysis and Stabilization: This compound is used as a catalyst and stabilizer in chemical reactions.
Scientific Research Applications
Butafosfan has a wide range of scientific research applications:
Chemistry: It is used as a catalyst and stabilizer in various chemical reactions.
Biology: This compound is used to study stress-attenuating effects in animals, including fish and livestock
Medicine: It is used in veterinary medicine to treat metabolic disorders, improve liver function, and enhance immune responses
Industry: This compound is used in the preparation of semiconductor devices and optical components.
Mechanism of Action
The precise mechanism of action of Butafosfan is not fully understood. it is believed to act as a phosphorus source, playing a vital role in energy metabolism. It is essential for gluconeogenesis, as most intermediates in this process require phosphorylation. This compound is also involved in hepatic carbohydrate metabolism and may enhance adenosine triphosphate (ATP) production, which helps in stress attenuation .
Comparison with Similar Compounds
Butafosfan is often compared with other phosphorus-containing compounds, such as:
Cyanocobalamin (Vitamin B12): Often combined with this compound to enhance its effects on metabolism and stress attenuation
Phosphoric Acid: Another phosphorus source used in various applications, but this compound is unique in its specific use in veterinary medicine.
This compound stands out due to its specific application in veterinary medicine and its ability to support metabolic functions in animals.
Properties
IUPAC Name |
2-(butylamino)propan-2-ylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWARPXYQCRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)P(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17316-67-5 |
Source


|
| Record name | P-[1-(Butylamino)-1-methylethyl]phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17316-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafosfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)











